molecular formula C9H5Cl5O3 B14200257 Pentachlorophenyl methoxyacetate CAS No. 923272-77-9

Pentachlorophenyl methoxyacetate

Cat. No.: B14200257
CAS No.: 923272-77-9
M. Wt: 338.4 g/mol
InChI Key: UTYPCOHINZNREU-UHFFFAOYSA-N
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Description

Pentachlorophenyl methoxyacetate is an organochlorine compound that belongs to the family of chlorophenols. It is a derivative of pentachlorophenol, which is known for its use as a pesticide and disinfectant. This compound is characterized by its high stability and resistance to biodegradation, making it a compound of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentachlorophenyl methoxyacetate typically involves the esterification of pentachlorophenol with methoxyacetic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Pentachlorophenyl methoxyacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pentachlorophenyl methoxyacetic acid.

    Reduction: Reduction reactions can lead to the formation of lower chlorinated phenyl derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Pentachlorophenyl methoxyacetic acid.

    Reduction: Lower chlorinated phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Pentachlorophenyl methoxyacetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.

    Biology: Studied for its effects on microbial activity and its potential use as a biocide.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the production of pesticides, disinfectants, and wood preservatives.

Mechanism of Action

The mechanism of action of pentachlorophenyl methoxyacetate involves its interaction with cellular components, leading to the disruption of metabolic processes. The compound can inhibit the activity of enzymes involved in cellular respiration and energy production, resulting in cell death. Its high affinity for lipid membranes allows it to penetrate and accumulate within cells, enhancing its biocidal effects.

Comparison with Similar Compounds

Similar Compounds

    Pentachlorophenol: A closely related compound with similar biocidal properties but higher toxicity.

    Tetrachlorophenol: Less chlorinated and less toxic compared to pentachlorophenyl methoxyacetate.

    Trichlorophenol: Even lower chlorination and toxicity, with different applications in industry.

Uniqueness

This compound is unique due to its combination of high stability, resistance to biodegradation, and potent biocidal activity. These properties make it a valuable compound for applications where long-lasting effects are desired, such as in wood preservation and pesticide formulations.

Properties

CAS No.

923272-77-9

Molecular Formula

C9H5Cl5O3

Molecular Weight

338.4 g/mol

IUPAC Name

(2,3,4,5,6-pentachlorophenyl) 2-methoxyacetate

InChI

InChI=1S/C9H5Cl5O3/c1-16-2-3(15)17-9-7(13)5(11)4(10)6(12)8(9)14/h2H2,1H3

InChI Key

UTYPCOHINZNREU-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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